8-Methylnaphthalene-2-carbonitrile
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Overview
Description
8-Methylnaphthalene-2-carbonitrile: is an organic compound with the molecular formula C12H9N It is a derivative of naphthalene, characterized by the presence of a methyl group at the 8th position and a cyano group at the 2nd position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylnaphthalene-2-carbonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 8-Methylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with additional hydrogen atoms.
Scientific Research Applications
8-Methylnaphthalene-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methylnaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in photopolymerization processes, it acts as a photosensitizer, initiating polymerization reactions upon exposure to light . The molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
2-Naphthalenecarbonitrile: Similar structure but lacks the methyl group at the 8th position.
1-Methylnaphthalene-2-carbonitrile: Similar structure but with the methyl group at the 1st position instead of the 8th.
2,6-Dimethylnaphthalene: Similar structure but with two methyl groups at the 2nd and 6th positions.
Uniqueness: 8-Methylnaphthalene-2-carbonitrile is unique due to the specific positioning of the methyl and cyano groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
8-Methylnaphthalene-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological properties, including anti-mycobacterial, anti-tubercular, and other pharmacological effects, supported by various studies and findings.
Chemical Structure
The chemical structure of this compound features a naphthalene ring substituted with a methyl group and a carbonitrile functional group. This structural configuration is significant for its biological activity.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of compounds related to naphthalene derivatives. For instance, several nitrile-containing compounds exhibit promising activity against Mycobacterium tuberculosis (Mtb). The minimal inhibitory concentration (MIC) values for some derivatives have been reported as low as 6.25 μg/mL, indicating substantial efficacy against both drug-sensitive and multidrug-resistant strains of Mtb .
Table 1: Anti-Tubercular Activity of Naphthalene Derivatives
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
This compound | TBD | Anti-tubercular |
Compound C | 6.25 | Active against Mtb H37Rv |
Compound D | 0.25 | Active against MDR-TB |
Cytotoxicity Studies
In evaluating the safety profile of these compounds, cytotoxicity assays have shown that many derivatives possess selectivity towards bacterial cells over human cells. For example, compounds with MIC ≤ 12.5 μg/mL demonstrated a selectivity index value ≥ 11 in human embryonic kidney cells . This suggests that this compound may also exhibit favorable safety characteristics.
The mechanism underlying the anti-tubercular activity of naphthalene derivatives involves interaction with specific bacterial enzymes. Molecular docking studies indicate that these compounds may bind effectively to the active site of enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthesis pathway of Mtb .
Other Biological Activities
Beyond its anti-tubercular properties, naphthalene derivatives have been studied for various other biological activities:
- Antimicrobial : Some studies indicate that naphthyl derivatives can inhibit a range of bacteria and fungi.
- Anticancer : Certain analogs have shown cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
- Neuroprotective Effects : Research suggests that some naphthyridine derivatives exhibit neuroprotective properties, which may be relevant for treating neurodegenerative diseases .
Case Studies
A notable study investigated the synthesis and biological evaluation of various naphthyridine derivatives, including those related to this compound. The findings indicated significant anticancer activity with IC50 values ranging from 10.47 to 15.03 μg/mL across different cancer cell lines .
Properties
CAS No. |
67757-65-7 |
---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
8-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H9N/c1-9-3-2-4-11-6-5-10(8-13)7-12(9)11/h2-7H,1H3 |
InChI Key |
MZKSGZRULWNWCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)C#N |
Origin of Product |
United States |
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